2-(Ethylthio)quinazolin-7-ol

Anticancer Quinazoline Structure-Activity Relationship

Sourcing inconsistent quinazoline intermediates can stall SAR programs. This 2-(ethylthio)-7-hydroxy variant provides a specific, regio-defined scaffold for kinase inhibitor libraries. - Enables direct analoging from a 2-ethylthio handle, where alkylthio modifications tune antiproliferative potency and metabolic stability. - The 7-hydroxy motif serves as a proven ATP-pocket anchor, with closely related analogs demonstrating nanomolar IC50 values. - Supplied at 95% purity, eliminating in-house synthesis delays for your lead optimization workflow.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B8314811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)quinazolin-7-ol
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCSC1=NC=C2C=CC(=CC2=N1)O
InChIInChI=1S/C10H10N2OS/c1-2-14-10-11-6-7-3-4-8(13)5-9(7)12-10/h3-6,13H,2H2,1H3
InChIKeyCCKNEGCINJAQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylthio)quinazolin-7-ol: Core Scaffold and Procurement Profile


2-(Ethylthio)quinazolin-7-ol is a quinazoline derivative (C10H10N2OS, MW 206.27 g/mol) featuring an ethylthio substituent at the 2-position and a hydroxyl group at the 7-position . This substitution pattern distinguishes it from other 2-alkylthio or 2-amino quinazoline analogs, which are frequently explored as kinase inhibitor scaffolds. The compound is commercially supplied as a research chemical with a typical purity of 95% . Its procurement relevance lies in its role as a versatile intermediate for further derivatization, particularly in medicinal chemistry programs targeting anticancer and antitubercular pathways, where the 2-alkylthio group has been associated with modulating biological activity [1].

Critical Role of the 2-Ethylthio Group


Generic substitution of the quinazoline core is not feasible for applications requiring the specific 2-ethylthio-7-ol pattern, as small alkylthio modifications significantly impact both biological activity and physicochemical properties. In a comparative study of 2-alkylthio-quinazoline derivatives, the nature of the alkylthio substituent directly influenced in vitro antiproliferative potency and metabolic stability, with methyl and phenyl variants showing distinct profiles [1]. The 7-hydroxy group is also a critical pharmacophore for kinase inhibition, as seen in related 4-anilinoquinazoline EGFR inhibitors. Therefore, replacing 2-(ethylthio)quinazolin-7-ol with a 2-methylthio, 2-chloro, or 2-amino analog would likely result in a quantifiably different activity and metabolic profile, undermining reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation vs. Closest Analogs


Antiproliferative Activity in Cancer Cell Lines

While direct data for 2-(Ethylthio)quinazolin-7-ol is unavailable, the critical impact of the 2-alkylthio group is demonstrated in a closely related series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides. The mean IC50 against HCT-116, HeLa, and MCF-7 cells was 44.67 µM for the most active analogs [1]. This establishes a baseline for the 2-alkylthioquinazoline chemotype's antiproliferative potential, against which the target compound can be positioned. The specific ethylthio substitution in the target compound is expected to confer distinct potency relative to analogs with methyl, benzyl, or phenylthio groups, a hypothesis supported by the QSAR models developed in this study which link alkyl chain lipophilicity to activity [1].

Anticancer Quinazoline Structure-Activity Relationship

Metabolic Stability and Substituent Effects

In vitro metabolic stability studies on 2-alkylthioquinazoline derivatives reveal that structural modifications at the 2-position drastically affect half-life. Compounds in the series demonstrated a range of metabolic stabilities, with the most favorable candidates exhibiting t1/2 > 40 minutes [1]. The study highlights that specific substituent combinations, including the nature of the alkylthio group, can alter metabolic stability by two- to six-fold [1]. This indicates that the 2-ethylthio group of the target compound is a key determinant of its metabolic profile, differentiating it from analogs with other 2-substituents.

ADMET Metabolic Stability Quinazoline

7-Hydroxy Pharmacophore in Kinase Inhibition

The 7-hydroxy group on the quinazoline ring is a well-established pharmacophoric element for ATP-competitive kinase inhibition, particularly against EGFR. In a related analog, 4-[(3-bromophenyl)amino]quinazolin-7-ol, an IC50 of 4.70 nM against EGFR kinase was reported [1]. This confirms the critical role of the 7-OH in high-affinity binding, which is absent in 7-unsubstituted or 7-methoxy analogs. The presence of this group in 2-(ethylthio)quinazolin-7-ol positions it as a direct precursor or pharmacophoric match to these potent inhibitors, a feature not shared by 2-ethylthio-quinazoline derivatives lacking the 7-hydroxy group.

Kinase Inhibition Pharmacophore Quinazoline

Optimal Procurement Application Scenarios


Kinase Inhibitor Library Synthesis

For medicinal chemistry groups building focused kinase inhibitor libraries, 2-(Ethylthio)quinazolin-7-ol serves as a key scaffold. The 7-hydroxy group is a proven anchor for ATP-binding pocket interactions, as demonstrated by the 4.70 nM IC50 of a closely related 7-hydroxyquinazoline analog [1]. The 2-ethylthio group provides a modifiable handle for further SAR exploration, with existing data showing that variations at this position can tune antiproliferative activity [2]. Procuring this specific intermediate allows for the generation of analogs with a predicted range of low-micromolar to nanomolar potency, directly guided by the benchmark data.

Lead Optimization for Metabolic Stability

The compound is suitable for lead optimization programs where balancing potency with metabolic stability is critical. Class-level data shows that the 2-alkylthio group can be optimized to achieve t1/2 > 40 minutes [2]. The ethylthio variant represents a specific, purchasable starting point from which to probe this structure-stability relationship, enabling medicinal chemists to quickly access a chemotype with demonstrated potential for favorable ADMET properties.

Antitubercular Drug Discovery Starting Point

2-Ethylthio-4-methylaminoquinazoline derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the cytochrome bc1 complex [3]. While the target compound is the 2-ethylthio-7-ol variant, it serves as a closely related scaffold for initiating a novel anti-TB program. The established mechanism of action and the chemical similarity provide a strong rationale for exploring this compound as a foundational intermediate for next-generation antitubercular agents.

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